The safety information available indicates that it should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
This compound is derived from the amino alcohol class, where the presence of a chiral center allows for the existence of enantiomers, which can exhibit different biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
The synthesis of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride typically involves several steps:
The molecular structure of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride can be described as follows:
(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride can participate in various chemical reactions:
The mechanism of action for (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride primarily involves its interaction with neurotransmitter systems:
(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride has several notable applications:
This compound exemplifies the importance of chiral amines in medicinal chemistry, highlighting their diverse applications and the need for careful synthesis and characterization to harness their full potential in therapeutic contexts.
The primary industrial route to (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride (CAS 169032-01-3) involves reductive amination of 3-chlorobenzaldehyde with ethyl glycinate derivatives. This two-step process begins with condensation of the aldehyde with ethyl glycinate to form an imine intermediate, followed by enantioselective reduction. Key technical parameters include:
The crude amino alcohol is extracted into organic solvents (e.g., dichloromethane) and purified via aqueous washes prior to hydrochloride salt formation. Typical isolated yields for the free base intermediate range from 65–75% .
Enantiomeric purity is achieved through three principal methods:
Table 1: Comparison of Stereoselective Reduction Methods
Method | Catalyst/Reagent | e.e. (%) | Reaction Time | Key Limitation |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP | 92–98 | 12–18 h | High-pressure equipment |
Biocatalytic Reduction | L. kefir ketoreductase | >99 | 18–24 h | Substrate inhibition |
Chiral Hydride Reduction | LiAlH₄/(R)-binol complex | 85–90 | 1–2 h | Cryogenic conditions required |
Conversion of the free base to the hydrochloride salt enhances crystallinity, stability, and aqueous solubility. Critical parameters include:
Table 2: Hydrochloride Salt Crystallization Conditions and Outcomes
Solvent System | HCl Source | Addition Temp (°C) | Crystallization Yield (%) | Particle Morphology |
---|---|---|---|---|
Ethanol | Concentrated HCl | 0–5 | 82–85 | Plates |
Isopropanol | Gaseous HCl | 0–5 | 90–93 | Prismatic |
Acetonitrile | 2M HCl in diethyl ether | −10 to 0 | 88–90 | Needles |
Solvent choice directly impacts impurity rejection: Ethanol effectively excludes non-polar byproducts, while acetonitrile removes symmetric urea derivatives formed during reductive amination [9].
Sodium cyanoborohydride (NaBH₃CN) remains the preferred reductant for reductive amination due to its stability at acidic pH (required for imine formation). Key advantages include:
LiAlH₄ reduces amino ketone precursors with exceptional efficiency (≥95% conversion in 1 hour at 0°C). Modifications address inherent limitations:
Chiral Ru(II)-diphosphine complexes catalyze asymmetric hydrogenation of β-amino ketones:
Table 3: Catalytic System Performance for Enantioselective Synthesis
Catalyst System | e.e. (%) | Reaction Conditions | Turnover Number | Key Advantage |
---|---|---|---|---|
NaBH₃CN (non-chiral) | 0 | 0–5°C, methanol, 4 h | N/A | Low cost, high conversion |
LiAlH₄/(R)-binol | 85–90 | −10°C, tetrahydrofuran, 1 h | 50 | No specialized equipment |
Ru-(S)-BINAP | 92–98 | 50°C, 10 bar H₂, iPrOH, 12 h | 200 | High enantioselectivity |
Ketoreductase KRED-101 | >99 | 30°C, pH 7.0, 24 h | >5000 | Aqueous, mild conditions |
Scale-up introduces multifaceted engineering constraints:
A case study demonstrated continuous flow hydrogenation using immobilized Ru-(S)-BINAP on silica: The system achieved 95% e.e. at 94% conversion with 20-minute residence time, eliminating high-pressure batch reactor limitations [8]. Catalyst lifetime exceeded 300 hours with negligible metal leaching (<1 ppm), underscoring the viability of flow chemistry for industrial-scale enantioselective synthesis.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: